![molecular formula C10H7F3N2O2 B1304237 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 886361-32-6](/img/structure/B1304237.png)
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of the oxadiazole family, which is a class of organic compounds containing a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The trifluoromethyl group is a common substituent in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 1-substituted 3-[3-(Trifluoromethyl)phenyl]thiourea derivatives have been synthesized and evaluated for their biological activity .Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered 1,2,4-oxadiazole ring attached to a phenyl ring with a trifluoromethyl (-CF3) substituent .Chemical Reactions Analysis
The trifluoromethyl group is often involved in various chemical reactions, including oxidative trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine, has a molecular weight of 297.28 g/mol .Aplicaciones Científicas De Investigación
Photochemical Synthesis Methodology : A methodology for the synthesis of perfluoroalkyl-1,2,4-oxadiazoles, including derivatives of "{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol", has been developed using a photochemical process. This involves irradiation of related compounds in methanol, demonstrating the compound's utility in synthesizing novel fluorinated structures (Buscemi, Pace, & Vivona, 2000).
Photoinduced Molecular Rearrangements : Research on 1,2,4-oxadiazole derivatives, including "{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol", has shown their capacity for undergoing photoinduced molecular rearrangements. These rearrangements could be useful in the development of new synthetic pathways and materials (Buscemi, Cicero, Vivona, & Caronna, 1988).
Supramolecular Architecture : Studies on crystal packing of 1,2,4-oxadiazole derivatives, which include the compound , have revealed insights into non-covalent interactions in their supramolecular architectures. These findings are significant for material science and molecular engineering (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antibacterial Activity : Certain derivatives of 1,2,4-oxadiazoles have been investigated for their antibacterial activity, demonstrating the potential biomedical applications of these compounds (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Mecanismo De Acción
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can influence a variety of biochemical pathways, leading to downstream effects such as antibacterial, antifungal, and nematocidal activities .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can have various biological effects, including antibacterial, antifungal, and nematocidal activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)7-3-1-2-6(4-7)9-14-8(5-16)17-15-9/h1-4,16H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXASARCCEDPFHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382390 |
Source


|
| Record name | {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol | |
CAS RN |
886361-32-6 |
Source


|
| Record name | {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

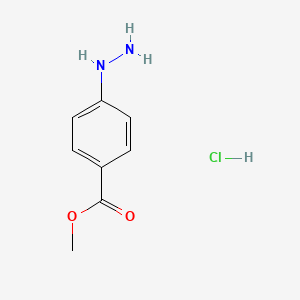
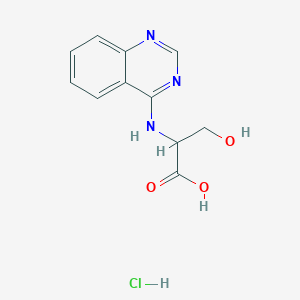



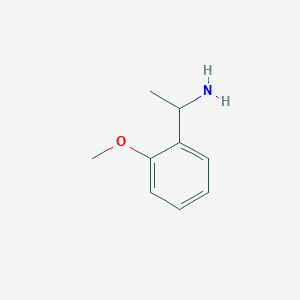

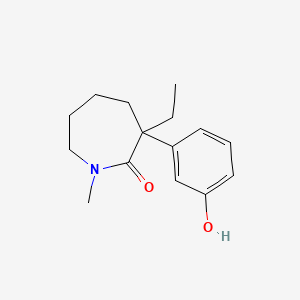
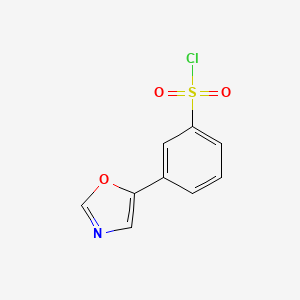



![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)
![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)